2-(113C)Methyl(1,3-13C2)propan-2-ol
Overview
Description
2-(113C)Methyl(1,3-13C2)propan-2-ol is a chemical compound with the molecular formula (13CH3)3COH. It is a labeled isotopologue of 2-methylpropan-2-ol, where the carbon atoms are enriched with the isotope carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(113C)Methyl(1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 into the molecular structure. One common method is the reaction of labeled methyl iodide (13CH3I) with acetone (13C-labeled) in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the labeled alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 precursors and optimized reaction conditions to ensure high yield and isotopic purity. The product is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-(113C)Methyl(1,3-13C2)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2-(113C)Methyl(1,3-13C2)propan-2-ol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(113C)Methyl(1,3-13C2)propan-2-ol is primarily related to its role as a tracer in various analytical techniques. The carbon-13 isotopes provide distinct signals in NMR spectroscopy, allowing researchers to track the movement and transformation of the labeled carbon atoms within a molecule. This helps in elucidating reaction pathways, studying enzyme mechanisms, and understanding metabolic processes .
Comparison with Similar Compounds
2-(113C)Methyl(1,3-13C2)propan-2-ol can be compared with other isotopically labeled compounds such as:
2-Methylpropan-2-ol: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
2-Methyl-2-propanol-1,3-13C2: Another isotopologue with different labeling positions, used for specific studies requiring distinct isotopic patterns.
2-Methyl-2-propanol-d: Deuterium-labeled version, used in studies involving hydrogen-deuterium exchange and kinetic isotope effects
The uniqueness of this compound lies in its specific carbon-13 labeling, which provides detailed insights into molecular dynamics and reaction mechanisms that are not possible with non-labeled or differently labeled compounds.
Properties
IUPAC Name |
2-(113C)methyl(1,3-13C2)propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-VMIGTVKRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])([13CH3])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647768 | |
Record name | 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.100 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32480-06-1 | |
Record name | 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32480-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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